γ-Glutamylhistidin

Übersicht

Beschreibung

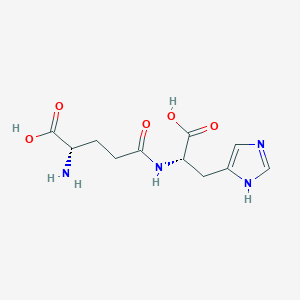

Gamma-glutamyl-histidine is a dipeptide composed of glutamic acid and histidine. It is formed by the formal condensation of the γ-carboxy group of glutamic acid with the amino group of histidine . This compound is part of the larger family of γ-glutamyl peptides, which play significant roles in various biological processes.

Wissenschaftliche Forschungsanwendungen

Gamma-glutamyl-histidine has various scientific research applications in fields such as chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study peptide synthesis and hydrolysis reactions. In biology, gamma-glutamyl-histidine is studied for its role in cellular processes and its potential as a biomarker for certain diseases .

In medicine, gamma-glutamyl-histidine is investigated for its potential therapeutic applications. It has been shown to have antioxidant properties and may play a role in protecting cells from oxidative stress. Additionally, gamma-glutamyl-histidine is studied for its potential use in drug delivery systems and as a component of functional foods .

In industry, gamma-glutamyl-histidine is used in the production of certain food additives and supplements. Its ability to enhance the flavor and nutritional value of food products makes it a valuable ingredient in the food industry .

Wirkmechanismus

Target of Action

Gamma-Glutamylhistidine is a dipeptide composed of gamma-glutamate and histidine . It is a proteolytic breakdown product of larger proteins . The primary target of gamma-Glutamylhistidine is the enzyme Gamma-Glutamyl Transpeptidase (γ-GT) . This enzyme belongs to the N-terminal nucleophile hydrolase superfamily . It plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione .

Mode of Action

The γ-GT enzyme cleaves the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) . Gamma-Glutamylhistidine, being a dipeptide of gamma-glutamate and histidine, likely interacts with γ-GT in a similar manner.

Biochemical Pathways

Gamma-Glutamylhistidine is involved in the gamma-glutamyl cycle . This cycle is critical for maintaining cellular redox homeostasis . The γ-GT enzyme, which gamma-Glutamylhistidine interacts with, plays a key role in this cycle by regulating the cellular levels of the antioxidant molecule glutathione .

Result of Action

The result of gamma-Glutamylhistidine’s action is likely related to its interaction with γ-GT and its role in the gamma-glutamyl cycle . By interacting with γ-GT, gamma-Glutamylhistidine may influence the regulation of glutathione levels in the cell . This could have downstream effects on cellular redox homeostasis and the cell’s ability to respond to oxidative stress .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gamma-glutamyl-histidine can be synthesized through peptide synthesis methods. One common approach involves the use of protected amino acids to prevent unwanted side reactions. The γ-carboxy group of glutamic acid and the amino group of histidine are protected with suitable protecting groups. The protected amino acids are then coupled using peptide coupling reagents such as carbodiimides. After the coupling reaction, the protecting groups are removed to yield gamma-glutamyl-histidine .

Industrial Production Methods: Industrial production of gamma-glutamyl-histidine can be achieved through microbial fermentation. Certain bacteria, such as Bacillus species, are capable of producing γ-glutamyl peptides, including gamma-glutamyl-histidine, through their metabolic pathways. The fermentation process involves cultivating the bacteria in a suitable medium, followed by extraction and purification of the desired peptide .

Analyse Chemischer Reaktionen

Types of Reactions: Gamma-glutamyl-histidine can undergo various chemical reactions, including hydrolysis, oxidation, and peptide bond formation. The hydrolysis of gamma-glutamyl-histidine can be catalyzed by γ-glutamyltransferase, resulting in the cleavage of the γ-glutamyl bond . Oxidation reactions can occur under specific conditions, leading to the formation of oxidized derivatives.

Common Reagents and Conditions: Common reagents used in the reactions of gamma-glutamyl-histidine include γ-glutamyltransferase for hydrolysis and oxidizing agents for oxidation reactions. The conditions for these reactions vary depending on the desired outcome. For example, hydrolysis reactions are typically carried out in aqueous solutions at physiological pH, while oxidation reactions may require specific oxidizing agents and controlled conditions .

Major Products: The major products formed from the reactions of gamma-glutamyl-histidine include its hydrolyzed components, glutamic acid and histidine, as well as oxidized derivatives. These products can have different biological activities and properties compared to the parent compound .

Vergleich Mit ähnlichen Verbindungen

Gamma-glutamyl-histidine is part of a larger family of γ-glutamyl peptides, which includes compounds such as γ-glutamyl-cysteine and γ-glutamyl-valine. These compounds share similar structural features but differ in their amino acid composition and biological activities .

Compared to other γ-glutamyl peptides, gamma-glutamyl-histidine is unique in its ability to interact with specific molecular targets and pathways. Its antioxidant properties and potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

List of Similar Compounds:- γ-Glutamyl-cysteine

- γ-Glutamyl-valine

- γ-Glutamyl-glycine

- γ-Glutamyl-tyrosine

Biologische Aktivität

Gamma-glutamylhistidine (gamma-Glu-His) is a dipeptide formed from the amino acids gamma-glutamic acid and histidine. It is part of the broader class of gamma-glutamyl peptides, which have garnered attention for their biological significance and potential therapeutic applications. This article reviews the biological activity of gamma-Glu-His, focusing on its enzymatic functions, physiological roles, and implications in health and disease.

Enzymatic Functions

Gamma-Glutamyl Transferase (GGT) Activity

Gamma-Glu-His is involved in the metabolism mediated by gamma-glutamyl transferase (GGT), an enzyme that catalyzes the transfer of gamma-glutamyl groups from glutathione and related peptides to various acceptor molecules. GGT plays a crucial role in the synthesis and degradation of glutathione, impacting redox homeostasis and cellular detoxification processes. Elevated GGT levels have been associated with various pathological conditions, including liver diseases and cancer .

Table 1: Enzymatic Reactions Catalyzed by GGT

| Reaction Type | Description | Substrates |

|---|---|---|

| Transpeptidation | Transfer of gamma-glutamyl group to amino acids | Gamma-Glu-His, amino acids |

| Hydrolysis | Breakdown of glutathione and related peptides | Glutathione |

| Autotranspeptidation | Self-catalyzed transfer reactions | Gamma-glutamyl compounds |

Physiological Roles

Antioxidant Activity

Gamma-Glu-His exhibits antioxidant properties through its involvement in glutathione metabolism. By participating in the synthesis of glutathione, it helps mitigate oxidative stress within cells. This function is particularly relevant in conditions where oxidative damage is prevalent, such as neurodegenerative diseases and certain cancers .

Regulation of Calcium Signaling

Recent studies have indicated that gamma-glutamyl dipeptides, including gamma-Glu-His, can activate calcium-sensing receptors (CaSR). This activation influences various cellular processes such as insulin secretion, nitric oxide release, and modulation of inflammation . The regulatory role on calcium signaling pathways suggests potential implications for metabolic disorders.

Case Studies

Case Study 1: Elevated GGT in Glioblastoma

In a study investigating glioblastoma, researchers found that levels of gamma-glutamyl compounds were significantly elevated in tumor tissues compared to normal brain tissues. The upregulation of GGT was correlated with increased levels of gamma-Glu-His, suggesting its potential as a biomarker for tumor progression and a target for therapeutic intervention .

Case Study 2: Gamma-Glutamyl Peptides as Disease Biomarkers

A quantitative analysis identified gamma-glutamyl peptides as potential biomarkers for diseases such as prostate cancer. The study employed advanced analytical techniques to measure levels of these peptides in HeLa cells, highlighting their relevance in cancer diagnostics .

Research Findings

Research has shown that gamma-Glu-His and similar dipeptides can modulate inflammatory responses and oxidative stress mechanisms. These findings indicate that supplementation or modulation of gamma-glutamyl peptide levels could have therapeutic benefits in managing chronic inflammatory conditions and metabolic syndromes .

Table 2: Summary of Biological Activities

| Activity | Description | Implications |

|---|---|---|

| Antioxidant | Reduces oxidative stress through GSH metabolism | Neuroprotection |

| Calcium Signaling Modulation | Activates CaSR affecting insulin and inflammation | Diabetes management |

| Biomarker Potential | Elevated levels in cancers | Early detection strategies |

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O5/c12-7(10(17)18)1-2-9(16)15-8(11(19)20)3-6-4-13-5-14-6/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVCMZCJAUJLJP-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315690 | |

| Record name | γ-Glutamylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37460-15-4 | |

| Record name | γ-Glutamylhistidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37460-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Glutamylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-Glutamylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding gamma-Glutamylhistidine in bovine brain?

A1: While the provided abstracts don't explicitly confirm the concentration of gamma-Glutamylhistidine in bovine brain, one study does report its presence in this tissue []. This finding is interesting because the specific roles and functions of gamma-Glutamylhistidine in the mammalian brain are not yet fully understood. Further research is needed to determine its concentration, distribution, and potential involvement in various physiological processes within the brain.

Q2: Could the analytical methods used to identify compounds in rat brain extracts [] be applied to further investigate gamma-Glutamylhistidine in bovine brain?

A2: It's highly possible. The study on rat brain utilized liquid chromatography with fluorogenic derivatization and various separation schemes to identify acidic peptides, including gamma-glutamyl di/tripeptides []. This method, or similar chromatographic techniques, could be adapted and optimized for detecting and quantifying gamma-Glutamylhistidine in bovine brain extracts. Confirming its presence and measuring its concentration would be crucial first steps in understanding its potential roles in this context.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.